(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid

Catalog No.
S973796
CAS No.
1202866-92-9
M.F
C17H20O6
M. Wt
337.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-...

CAS Number

1202866-92-9

Product Name

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid

IUPAC Name

(E)-6-(4-hydroxy-6-(113C)methoxy-7-(113C)methyl-3-oxo-1H-2-benzofuran-5-yl)-4-(113C)methyl(1,2,3,4,5,6-13C6)hex-4-enoic acid

Molecular Formula

C17H20O6

Molecular Weight

337.21 g/mol

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

HPNSFSBZBAHARI-RUCQXSASSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O

Isomeric SMILES

[13CH3][13C]1=[13C]2[13CH2]O[13C](=O)[13C]2=[13C]([13C](=[13C]1O[13CH3])[13CH2]/[13CH]=[13C](\[13CH3])/[13CH2][13CH2][13C](=O)O)O
  • Origin: MPA is a naturally occurring mycotoxin produced by certain fungi, particularly species of Penicillium.
  • Significance: MPA-13C17 serves as a valuable research tool for studying the absorption, distribution, metabolism, and excretion (ADME) of MPA in biological systems. This information is crucial for understanding drug efficacy, optimizing dosage regimens, and identifying potential drug interactions [].

Molecular Structure Analysis

MPA possesses a complex cyclic structure with several functional groups, including a phenolic hydroxyl group, a lactone ring, and a cyclohexene moiety []. The key feature of MPA-13C17 is the enrichment of 17 specific carbon atoms with ¹³C. This enrichment alters the molecule's mass slightly, allowing researchers to distinguish it from the unlabeled MPA using mass spectrometry.


Chemical Reactions Analysis

  • Synthesis: The natural biosynthesis of MPA by fungi is a complex process not typically employed in research settings. Chemical synthesis of MPA exists but is not commonly discussed due to its focus on pharmaceutical applications.
  • Decomposition: The specific decomposition pathways of MPA-13C17 haven't been extensively studied in research literature. However, MPA is known to undergo hydrolysis in the body, breaking down into its inactive metabolite, mycophenolic acid glucuronide (MPAG) [].

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of MPA-13C17 is scarce, likely because it's primarily used as a research tool and not a standalone compound. However, the properties are expected to be very similar to those of unlabeled MPA, which include []:

  • Melting point: Around 140-142 °C
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and methanol

Unlabeled MPA acts as an immunosuppressant by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for T and B lymphocyte proliferation []. MPA-13C17 shares the same mechanism of action as it is an isotopic variant of the original molecule.

Mycophenolic acid (MPA) is a medication used to suppress the immune system and prevent organ rejection after transplant surgery. It works by inhibiting the proliferation of T and B lymphocytes, which are immune system cells involved in the rejection process []. Mycophenolic acid 13C17 is an isotopically labeled version of MPA, where one of the carbon atoms in the molecule is replaced with a carbon-13 isotope.

Isotopic labeling is a technique used in scientific research to track the fate of a molecule within a biological system. In the case of mycophenolic acid 13C17, the carbon-13 isotope can be detected using specialized mass spectrometry techniques, allowing researchers to measure the concentration of the drug and its metabolites in tissues, blood, and other biological fluids [].

Here are some specific areas of scientific research where mycophenolic acid 13C17 might be applied:

  • Pharmacokinetic studies: These studies investigate the absorption, distribution, metabolism, and excretion of a drug in the body. Mycophenolic acid 13C17 can be used to track the movement of MPA through the body and determine how quickly it is eliminated []. This information is important for optimizing drug dosing regimens and ensuring that patients receive effective therapeutic levels of the medication.
  • Metabolism studies: MPA undergoes metabolism in the body, where it is broken down into smaller molecules. Mycophenolic acid 13C17 can be used to identify and quantify these metabolites, which may also have biological activity []. Understanding the metabolism of MPA is important for assessing its overall effectiveness and potential side effects.
  • Drug interaction studies: MPA can interact with other medications, affecting their absorption, metabolism, or excretion. Mycophenolic acid 13C17 can be used to investigate these interactions and determine how different drugs might influence each other's blood levels and efficacy [].

XLogP3

3.2

Wikipedia

(4E)-6-[4-Hydroxy-7-(~13~C)methyl-6-[(~13~C)methyloxy]-3-oxo(~13~C_8_)-1,3-dihydro-2-benzofuran-5-yl]-4-(~13~C)methyl(~13~C_6_)hex-4-enoic acid

Dates

Modify: 2024-04-14

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